![molecular formula C17H19FN2OS B2761296 N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]cyclopentanecarboxamide CAS No. 946251-57-6](/img/structure/B2761296.png)
N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]cyclopentanecarboxamide” is a chemical compound with the molecular formula C17H19FN2OS and a molecular weight of 318.41. It is related to the thiazole class of compounds, which have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Molecular Structure Analysis
The thiazole ring is a five-membered heterocyclic compound containing three carbon atoms, one sulfur atom, and one nitrogen atom . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Aplicaciones Científicas De Investigación
Radiolabeling and Imaging Applications
One of the primary applications of fluorinated compounds like N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]cyclopentanecarboxamide is in the development of radiolabeled tracers for positron emission tomography (PET) imaging. For instance, the development of fluorine-18-labeled serotonin 5-HT1A antagonists, which are derivatives structurally similar to the given compound, showcases the compound's relevance in neuroimaging. These derivatives have been evaluated for their biological properties and potential in assessing dynamic changes in serotonin levels, providing insights into various psychiatric and neurological disorders (Lang et al., 1999).
Anticancer Research
Compounds with similar structural features have been synthesized and evaluated for their cytotoxicity and potential as anticancer agents. For example, pyrazole derivatives have been studied for their topoisomerase IIα inhibitory activity and cytotoxicity against cancer cell lines, highlighting the compound's potential in cancer therapy (Alam et al., 2016). Additionally, the disposition and metabolism of related orexin 1 and 2 receptor antagonists have been studied, demonstrating the compound's relevance in understanding drug metabolism and pharmacokinetics (Renzulli et al., 2011).
Organic Synthesis and Fluorescent Dyes
The compound's structural motif is also found in the synthesis of fluorescent dyes. N-ethoxycarbonylpyrene- and perylene thioamides, containing thiazolyl moieties, have been used as building blocks in the synthesis of efficient color-tunable fluorophores. These synthesized compounds exhibit diverse applications in fluorescence imaging and organic electronics, showcasing the broad utility of the thiazolyl structure in material science (Witalewska et al., 2019).
Direcciones Futuras
The future research directions for this compound could involve further exploration of its biological activities and potential applications in medicine, given the diverse biological activities exhibited by thiazole derivatives . Additionally, more research could be done to elucidate its mechanism of action and to optimize its synthesis.
Propiedades
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2OS/c18-14-7-3-6-13(10-14)17-20-15(11-22-17)8-9-19-16(21)12-4-1-2-5-12/h3,6-7,10-12H,1-2,4-5,8-9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSMQNFXCGJHFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}cyclopentanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

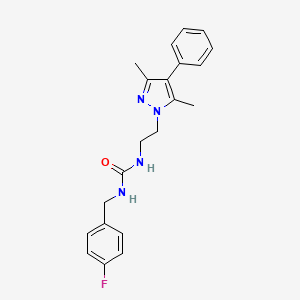
![Methyl 3-{[(2-methylfuran-3-yl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B2761214.png)
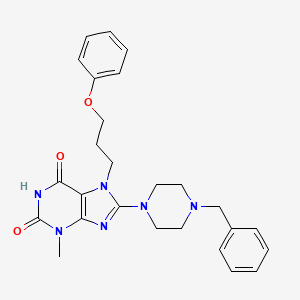
![N-(2-{[3-(dimethylamino)propyl]carbamoyl}phenyl)pyridine-3-carboxamide](/img/structure/B2761217.png)
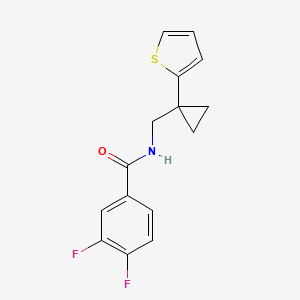
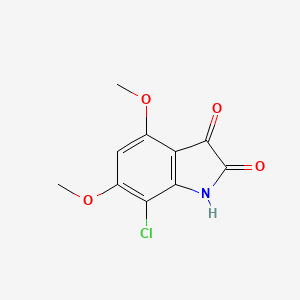
![4-oxo-8-phenyl-N-(1-phenylethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2761220.png)
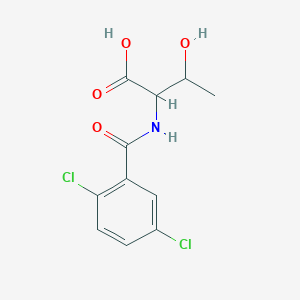
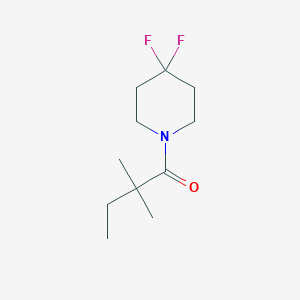
![3-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2761224.png)
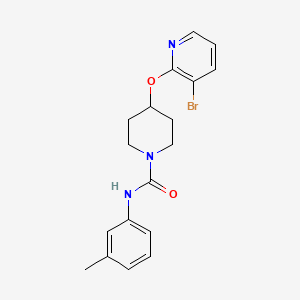
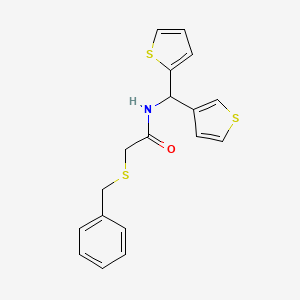
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2761228.png)
![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2761235.png)